molecular formula C8H11F3N4O B3039234 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide CAS No. 1001518-86-0

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B3039234
CAS No.: 1001518-86-0
M. Wt: 236.19 g/mol
InChI Key: KMBCZIZBMXBYLI-UHFFFAOYSA-N
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Description

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is a heterocyclic compound featuring a pyrazole core substituted with methyl and trifluoromethyl groups, coupled to a propanehydrazide side chain. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . This compound’s structure aligns with trends in medicinal chemistry, where fluorinated groups are leveraged to optimize pharmacokinetic profiles .

Properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)14-15(5)3-2-7(16)13-12/h4H,2-3,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBCZIZBMXBYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162738
Record name 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001518-86-0
Record name 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001518-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Deprotonation : 1,3-diketones (e.g., ethyl 4,4,4-trifluoroacetoacetate) react with catalytic H2SO4 to form enolate species.
  • Hydrazine attack : Methyl hydrazine undergoes nucleophilic addition at the γ-keto position, forming a hemiaminal intermediate.
  • Cyclodehydration : Intramolecular dehydration yields the pyrazole ring, with trifluoromethyl orientation dictated by electronic effects.

Optimization :

  • Temperature : 80°C for 5 hours achieves 96:4 regioselectivity (5-methyl vs. 3-methyl isomers).
  • Solvent : Ethanol/water mixtures (4:1 v/v) enhance yields to 86% by stabilizing transition states.

N1-Alkylation Strategies for Propane Sidechain Installation

Introducing the propane spacer at the pyrazole N1 position requires careful electrophile selection:

Electrophilic Alkylation

Reaction of pyrazole sodium salt with 1-bromo-3-chloropropane in DMF at 60°C for 12 hours achieves 78% substitution. Competing N2 alkylation is suppressed using bulky bases (e.g., KOtBu).

Mitsunobu Coupling

Alternative approach employing diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Pyrazole + HO-(CH2)3-Cl → 3-(chloropropyl)-pyrazole (82% yield)

This method avoids strong bases but requires anhydrous conditions.

Hydrazide Derivatization: From Ester to CONHNH2

Final stage converts the terminal propyl chloride to hydrazide:

Two-Step Nucleophilic Displacement

  • Chloride substitution : React with sodium cyanide (NaCN) in DMSO at 120°C to form nitrile intermediate.
  • Hydrazine quench : NH2NH2·H2O in ethanol under reflux (6 hours) provides 89% hydrazide.

One-Pot Hydrolysis-Hydrazinolysis

Direct treatment of 3-(pyrazolyl)propionitrile with 85% hydrazine hydrate and KOH in ethylene glycol (160°C, 3 hours) achieves 91% yield.

Key Parameters :

Condition Value Impact on Yield
Hydrazine excess 2.5 eq Maximizes conversion
Temperature 160°C Accelerates nitrile hydrolysis
Solvent polarity ε = 37.7 (EG) Stabilizes transition state

Analytical Characterization and Quality Control

Post-synthetic validation employs multimodal techniques:

Spectroscopic Profiling

  • 1H NMR (DMSO-d6): δ 2.31 (s, 3H, CH3), 3.85 (t, J=6.8 Hz, 2H, NCH2), 4.72 (br s, 2H, NH2).
  • 19F NMR : -62.4 ppm (CF3, consistent with meta-substitution).

Crystallographic Validation

Single-crystal X-ray analysis (analogous to) confirms:

  • Dihedral angle between pyrazole and hydrazide: 87.3°
  • Unit cell dimensions: a = 7.294 Å, V = 1603.52 ų

Industrial-Scale Production Considerations

Adapting laboratory synthesis for bulk manufacturing introduces constraints:

Solvent Recovery Systems

Ethanol distillation units reclaim >95% solvent during hydrazinolysis, reducing waste.

Purification Protocols

  • Crystallization : Ethanol/water (3:1) at 0°C yields 99.2% purity.
  • Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane eluent removes regioisomeric impurities.

Chemical Reactions Analysis

Propanehydrazide Formation

The pyrazole is coupled with propanoic acid (via its acyl chloride) to form the propanehydrazide. This involves amide bond formation, facilitated by coupling agents like HATU or EDC/HOBt .

Reaction Mechanism:

  • Activation of propanoic acid as an acyl chloride (e.g., with thionyl chloride).

  • Coupling with the pyrazole's hydrazine derivative under basic conditions (e.g., DIPEA) .

  • Isolation of the hydrazide intermediate.

Key Data:

StepReagentsConditionsYield
Pyrazole synthesisHydrazine hydrateEthanol, reflux, 2–3 h80–85%
CouplingPropanoic acid, HATUDMF, rt, 12–18 h70–75%

Downstream Transformations

The propanehydrazide is a versatile intermediate for forming heterocyclic compounds.

Cyclocondensation to Oxadiazoles

Reaction with triethyl orthoacetate under heat (80°C) forms 5-[2-(trifluoromethylheteroaryl)-ethyl]-1,3,4-oxadiazoles . This involves nucleophilic attack of the hydrazide on the orthoester, followed by cyclization.

Key Reaction Data:

OrthoesterRatio (hydrazide:orthoester)Yield
Triethyl orthoacetate1:6–1092%
Triethyl orthoformate1:6–1085%

Triazole Formation

The hydrazide undergoes dehydration with thiophosphetane or phosphorus(V) reagents (e.g., PCl5) to form triazolo[4,3-a]pyridines . This involves intramolecular cyclization, driven by dehydrating agents.

Example:

  • Reactant: 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

  • Reagent: Thiophosphetane

  • Conditions: DMF, rt, 24–48 h

  • Product: Triazolopyridine derivative

Antimicrobial Activity

Derivatives of the pyrazole-hydrazide core show potent antituberculosis activity. For example, 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole analogs exhibit MIC values as low as 5.71 μM against Mycobacterium tuberculosis H37Rv .

Mechanistic Insights

  • Nitro reduction : Electrophoretic studies reveal that nitro groups in pyrazole derivatives undergo reduction, contributing to antimicrobial activity .

  • Solvation effects : Quantum calculations (e.g., QikProp) indicate enhanced aqueous solubility in designed derivatives, correlating with improved bioavailability .

Scientific Research Applications

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The pyrazole ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activities and other biological processes .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several analogs, differing primarily in substituents and side chains:

Compound Key Structural Features Impact on Properties
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide (Target) Pyrazole with -CF₃, -CH₃; propanehydrazide chain High polarity, potential metabolic stability due to -CF₃
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide Pyrazole with -CH₃; hydrazide linked to ethoxy-hydroxybenzylidene Enhanced solubility from phenolic -OH; possible antioxidant activity
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate Pyrazole-CF₃/CH₃ + thiazole-ester Thiazole introduces sulfur-based reactivity; ester group may improve membrane permeability
5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrazole + triazole-thiol hybrid Thiol group increases acidity; potential for metal chelation

Key Observations :

  • The trifluoromethyl group in the target compound distinguishes it from analogs with methyl or phenyl groups, likely enhancing its electronic and steric properties .
  • Hydrazide-linked derivatives (e.g., ) exhibit variability in solubility and hydrogen-bonding capacity depending on substituents like ethoxy or hydroxy groups .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , utilizing hydrazine derivatives under mild acidic conditions .
  • Higher yields (e.g., 84% in ) are achieved with optimized stoichiometry and reflux conditions .
Physicochemical and Spectral Properties

Data from related compounds provide insights into expected properties:

Compound Melting Point Spectral Data Reference
Target Compound Not reported Expected IR: N-H stretch (~3200 cm⁻¹), C=O (~1650 cm⁻¹)
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole Not reported GC-MS: m/z 384 (M⁺, 100%), 304 (31%); Elemental analysis: C 50.15%, H 2.38%
Compound 7 (Triazole-thiol) 274–276°C IR: ν 2550 cm⁻¹ (S-H stretch)

Key Observations :

  • The triazole-thiol derivative () exhibits a high melting point, likely due to strong intermolecular hydrogen bonding and thiol participation .
  • Trifluoromethyl-containing compounds (e.g., ) show distinct mass spectral fragmentation patterns, useful for analytical characterization .

Biological Activity

The compound 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is a hydrazide derivative of pyrazole, a class known for various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research findings.

The molecular formula of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is C8H10F3N3C_8H_{10}F_3N_3, with a molecular weight of approximately 209.18 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity due to increased lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate hydrazine derivatives. The general synthetic route can be summarized as follows:

  • Starting Materials : 5-Methyl-3-(trifluoromethyl)-1H-pyrazole and propanoyl hydrazine.
  • Reaction Conditions : The reaction is conducted in an organic solvent (e.g., methanol) under reflux conditions.
  • Isolation : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that similar derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Pyrazole derivatives are also being investigated for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide may have similar effects .

Anti-inflammatory Effects

Some pyrazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A case study assessed the antimicrobial efficacy of various hydrazides, including those derived from pyrazoles. The results indicated that the presence of trifluoromethyl groups significantly enhanced the antimicrobial activity compared to non-fluorinated analogs .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of several pyrazole derivatives were evaluated against human cancer cell lines. The study found that compounds with similar structural features to 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide exhibited IC50 values indicating substantial cytotoxicity, leading to further exploration into their mechanism of action .

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes
CytotoxicitySignificant cytotoxic effects noted

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare hydrazide derivatives like 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide?

  • Methodological Answer : Hydrazide derivatives are typically synthesized via condensation reactions between hydrazine hydrate and carbonyl-containing intermediates. For example, hydrazine hydrate reacts with ketones or aldehydes under reflux conditions in polar solvents (e.g., acetic acid or ethanol) to form hydrazide linkages. In one approach, substituted pyrazole carbaldehydes are condensed with hydrazides to yield target compounds, followed by purification via column chromatography . Elemental analysis and spectroscopic techniques (e.g., IR, NMR) are critical for confirming structural integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Elemental Analysis : Determines empirical formula consistency.
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹).
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., trifluoromethyl groups show distinct ¹⁹F coupling patterns).
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

Q. What solvent systems are optimal for recrystallizing this hydrazide derivative?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are often used. Crystallization conditions (temperature, solvent ratio) must be optimized to avoid hydrate or solvate formation, which can complicate structural analysis .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR splitting patterns) be resolved for pyrazole-hydrazide hybrids?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., hindered rotation or tautomerism). Advanced techniques include:

  • Variable-Temperature NMR : Identifies conformational equilibria by observing coalescence of split peaks at elevated temperatures.
  • 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations to assign ambiguous signals.
  • X-ray Crystallography : Provides definitive proof of molecular geometry and substituent orientation .

Q. What strategies optimize reaction yields in copper-catalyzed cycloadditions involving pyrazole intermediates?

  • Methodological Answer :

  • Catalyst Selection : Copper(I) iodide or sulfate with ascorbate as a reductant improves regioselectivity in triazole formation.
  • Solvent Optimization : THF/water mixtures enhance solubility of polar intermediates.
  • Temperature Control : Reactions at 50–80°C balance kinetics and side-product suppression .

Q. How do substituents (e.g., trifluoromethyl groups) influence the biological activity of pyrazole-hydrazide hybrids?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Biological Assays : Test anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Compare ED₅₀ values of analogs to establish structure-activity relationships (SARs) .

Q. What crystallographic parameters are critical for resolving the 3D structure of this compound?

  • Methodological Answer :

  • Unit Cell Dimensions : Monoclinic systems (e.g., space group P2₁/n) require precise measurement of a, b, c, and β angles.
  • Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) with Rigaku detectors ensures accurate intensity data.
  • Refinement : Software like SHELXL97 refines thermal displacement parameters and hydrogen bonding networks .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Purity Check : Re-crystallize the compound and re-test.
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic transitions.
  • Computational Validation : Compare experimental data with DFT-calculated thermal properties (e.g., using Gaussian09) .

Q. Why might biological activity vary between batches of the same compound?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-MS to identify trace by-products (e.g., unreacted aldehydes).
  • Crystallinity Differences : Assess batch consistency via PXRD to rule out polymorphic effects.
  • Solvent Retention : TGA can detect residual solvents affecting bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide
Reactant of Route 2
Reactant of Route 2
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

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